N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a 4-methylphenyl group and a carboxamide group. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the cyclization of appropriate hydrazine derivatives. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyridazine ring. The resulting intermediate is then treated with a carboxylating agent to introduce the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with cellular components are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: shares similarities with other pyridazine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-8-2-4-9(5-3-8)13-12(17)10-6-7-11(16)15-14-10/h2-7H,1H3,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDQZNINIRFGJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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